Bendazol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

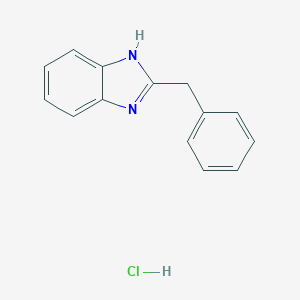

IUPAC Name |

2-benzyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTQARUHALKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-72-7 (Parent) | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30153179 | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-48-2 | |

| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1H-benzimidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bendazol Hydrochloride and Nitric Oxide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendazol hydrochloride, also known as Dibazol, is a fascinating molecule with a long history of use as a hypotensive and immunomodulatory agent. While its vasodilatory effects have been recognized for decades, the precise molecular mechanisms underlying its action, particularly its relationship with nitric oxide (NO) synthase (NOS), have remained a subject of investigation. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the current understanding of Bendazol's mechanism of action, with a specific focus on its influence on the NO synthase pathway. Contrary to early suggestions of direct enzymatic activation, the evidence points towards a more nuanced, indirect modulation of NO production, alongside direct effects on vascular smooth muscle.

Core Mechanism: An Indirect Modulator of Endothelial NO Synthase

Current research indicates that this compound does not directly activate NO synthase enzymes (eNOS, nNOS, iNOS). Instead, its primary mechanism in the context of vasodilation appears to be the enhancement of endothelium-dependent relaxation, which subsequently leads to increased NO bioavailability.

A key study on isolated rat aortic rings demonstrated that Bendazol enhances endothelium-dependent dilation and increases the sensitivity of endothelial cells to acetylcholine, a known stimulator of eNOS.[1] This potentiation of acetylcholine-induced vasodilation suggests that Bendazol acts on signaling pathways within endothelial cells that lead to the activation of eNOS. However, the observation that the vasodilatory effect of Bendazol is only partially diminished by NO synthase inhibitors indicates the involvement of other endothelium-dependent relaxing factors (EDRfs) in addition to NO.[1]

Signaling Pathways

The vasodilatory action of this compound appears to be multifactorial, involving both endothelium-dependent and -independent pathways.

1. Endothelium-Dependent Pathway:

The primary effect of Bendazol on the NO pathway is likely initiated at the level of the endothelial cell. The potentiation of acetylcholine-induced vasodilation suggests an amplification of the signaling cascade that leads to eNOS activation. This typically involves an increase in intracellular calcium concentration ([Ca2+]), which binds to calmodulin (CaM), and the Ca2+/CaM complex then activates eNOS. Bendazol may influence this process by modulating ion channel activity on the endothelial cell membrane, although direct evidence for this is still emerging.

Figure 1: Proposed endothelium-dependent signaling pathway for this compound.

2. Endothelium-Independent Pathways:

Bendazol also exerts direct effects on vascular smooth muscle cells, contributing to its vasodilatory properties.

-

Inhibition of Voltage-Gated Calcium Channels: A study on ophthalmic artery smooth muscle cells showed that Bendazol directly inhibits L-type voltage-gated calcium channels. This action reduces the influx of calcium into the smooth muscle cells, a critical step for contraction, thereby promoting relaxation.

-

Modulation of Potassium Channels: Research suggests that Bendazol's mechanism of action is similar to that of glibenclamide, an ATP-sensitive potassium (K-ATP) channel blocker, and that Bendazol may partially exert its effects through the activation of these channels.[1] Furthermore, there is evidence for its influence on calcium-activated potassium channels. The opening of potassium channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels, further reducing calcium influx and causing relaxation.

-

Phosphodiesterase (PDE) Inhibition: Some sources suggest that Bendazol may act as a phosphodiesterase inhibitor. By inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), the second messenger for NO, Bendazol could amplify and prolong the NO-mediated relaxation signal in vascular smooth muscle cells.

Figure 2: Endothelium-independent mechanisms of this compound on vascular smooth muscle.

Quantitative Data Summary

A significant challenge in the study of this compound is the lack of publicly available, detailed quantitative data such as IC50 or EC50 values for its various effects. The following table is presented for illustrative purposes to guide future research and data presentation.

| Target/Assay | Bendazol HCl Concentration | Effect | Putative IC50/EC50 | Reference |

| Acetylcholine-induced vasodilation (Rat Aorta) | Not specified in abstract | Potentiation | Not available | [1] |

| L-type Voltage-Gated Ca2+ Channels (Ophthalmic Artery) | Not specified in abstract | Inhibition | Not available | |

| ATP-sensitive K+ Channels | Not specified in abstract | Activation (inferred) | Not available | [1] |

| Phosphodiesterase Activity | Not specified in abstract | Inhibition (hypothesized) | Not available |

Experimental Protocols

Detailed experimental protocols from the primary literature on Bendazol are scarce. The following are representative methodologies for key experiments relevant to investigating its mechanism of action.

Isolated Aortic Ring Vasoreactivity Assay

This ex vivo method is crucial for studying endothelium-dependent and -independent vasodilation.

Objective: To determine the effect of Bendazol on the contractility of isolated arterial segments in the presence and absence of endothelium.

Methodology:

-

Tissue Preparation: A male Wistar rat (200-250g) is euthanized. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a wooden stick.

-

Mounting: The aortic rings are mounted in an organ bath containing K-H buffer at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine or KCl.

-

Drug Application: Once a stable contraction is achieved, cumulative concentration-response curves are generated for acetylcholine in the presence and absence of various concentrations of this compound. To study endothelium-independent effects, a direct NO donor like sodium nitroprusside is used.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. EC50 values are calculated to determine the potency of the vasodilators.

Figure 3: Experimental workflow for the isolated aortic ring assay.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

Objective: To determine the direct effect of Bendazol on voltage-gated calcium channels and potassium channels in vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from a suitable artery (e.g., mesenteric or cerebral artery).

-

Patch-Clamp Recording: The whole-cell patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to allow electrical access to the cell interior.

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate voltage-gated channels, and the resulting ionic currents are recorded.

-

Drug Perfusion: this compound at various concentrations is applied to the cell via a perfusion system.

-

Data Analysis: The amplitude of the ionic currents before and after drug application is measured. Concentration-inhibition curves are constructed to determine the IC50 of Bendazol for the specific ion channel.

NO Synthase Activity Assay

While Bendazol's effect is likely indirect, this assay would be used to confirm the absence of direct activation.

Objective: To measure the effect of Bendazol on the enzymatic activity of purified NOS or NOS in cell lysates.

Methodology:

-

Sample Preparation: Purified recombinant eNOS or cell lysates from endothelial cells are used as the enzyme source.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing L-arginine (the substrate), NADPH, and necessary cofactors (FAD, FMN, BH4, and calmodulin).

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound before the addition of the substrate to initiate the reaction. A known NOS inhibitor (e.g., L-NAME) is used as a negative control, and a known activator (if available) as a positive control.

-

Detection of NO Production: NO production can be measured directly using an NO-selective electrode or indirectly by measuring the conversion of oxyhemoglobin to methemoglobin, or more commonly, by quantifying the stable NO metabolites, nitrite and nitrate, using the Griess reagent.

-

Data Analysis: The rate of NO production is calculated and compared between the control and Bendazol-treated samples.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's effect on the nitric oxide pathway is not one of direct enzymatic activation but rather a multifaceted modulation of vascular tone. It appears to enhance endothelium-dependent vasodilation, thereby increasing NO bioavailability, and simultaneously exert direct relaxant effects on vascular smooth muscle through the inhibition of calcium influx and modulation of potassium channels. The potential for phosphodiesterase inhibition adds another layer of complexity to its mechanism of action.

For researchers and drug development professionals, this understanding opens up new avenues of investigation. Future studies should focus on:

-

Elucidating the precise molecular targets of Bendazol on endothelial cells that lead to the potentiation of eNOS-mediated signaling.

-

Quantifying the inhibitory effects of Bendazol on various subtypes of voltage-gated calcium channels and its activity on different potassium channels to determine its selectivity profile.

-

Confirming and characterizing the potential phosphodiesterase inhibitory activity of Bendazol and its significance in the overall vasodilatory effect.

A more detailed molecular understanding of Bendazol's mechanism of action could pave the way for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of cardiovascular diseases.

References

An In-depth Technical Guide to the Chemical Properties of 2-benzylbenzimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylbenzimidazole hydrochloride is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. The benzimidazole core structure is a key pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties of 2-benzylbenzimidazole hydrochloride, its synthesis, and its potential therapeutic applications, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

2-Benzylbenzimidazole hydrochloride is a white to off-white solid. It is known to be hygroscopic and should be stored accordingly.[1][2] The compound is soluble in methanol.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂·HCl | |

| Molecular Weight | 244.72 g/mol | |

| CAS Number | 1212-48-2 | |

| Appearance | White to off-white solid | |

| Melting Point | Not available | [2] |

| Solubility | Soluble in Methanol | [1] |

| Storage Conditions | 2 - 8 °C, Store under inert gas, Hygroscopic | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-benzylbenzimidazole in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzimidazole and benzyl groups, as well as the methylene bridge.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.18 | s | -CH₂- |

| 7.11 – 7.53 | m | Aromatic Protons |

Source: Supplementary Data - The Royal Society of Chemistry[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-benzylbenzimidazole in DMSO-d₆ provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 35.3 | -CH₂- |

| 111.3, 118.6 | C4/C7, C5/C6 |

| 121.3, 121.9 | Benzimidazole Aromatic CH |

| 126.9, 128.8, 129.1 | Benzyl Aromatic CH |

| 134.8, 138.0, 143.7 | Aromatic Quaternary C |

| 153.9 | C2 |

Source: Supplementary Data - The Royal Society of Chemistry[1]

Experimental Protocols

Synthesis of 2-benzylbenzimidazole

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 2-benzylbenzimidazole, this typically involves the reaction of o-phenylenediamine with phenylacetic acid or one of its derivatives, often in the presence of an acid catalyst and heat.

General Procedure:

-

A mixture of o-phenylenediamine and phenylacetic acid in a suitable solvent (e.g., 4N HCl) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

The crude 2-benzylbenzimidazole is then collected by filtration, washed, and purified, typically by recrystallization.[3]

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Caption: General workflow for the synthesis of 2-benzylbenzimidazole hydrochloride.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of 2-benzylbenzimidazole hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Signaling Pathways

While many of the potent biological effects are associated with its derivatives, 2-benzylbenzimidazole itself is a subject of research for its potential anti-cancer and anti-inflammatory properties.[4]

Potential Anti-Cancer Mechanisms

The benzimidazole scaffold is known to interfere with several cellular processes crucial for cancer cell proliferation and survival. Although specific pathways for the parent 2-benzylbenzimidazole are not extensively detailed, related compounds have been shown to act through various mechanisms:

-

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This can involve the activation of caspases and modulation of Bcl-2 family proteins.[5][6]

-

Targeting Signaling Pathways: Key signaling pathways often dysregulated in cancer have been identified as targets for benzimidazole compounds. These include:

-

JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway by cellular stress can lead to apoptosis.[7]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth and survival, and its inhibition is a common strategy in cancer therapy.[8]

-

MEK/ERK Pathway: This pathway is involved in cell proliferation and differentiation.[9]

-

Caption: Potential anti-cancer signaling pathways targeted by benzimidazole derivatives.

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory activity of some benzimidazole derivatives has been attributed to mechanisms distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Inhibition of Lysosomal Enzyme Release: Some benzimidazole compounds have been shown to inhibit the release of lysosomal enzymes from neutrophils, which can contribute to their anti-inflammatory effects.[5][10]

-

Modulation of Inflammatory Pathways: Benzimidazole derivatives may exert their anti-inflammatory effects through the inhibition of pathways such as NF-κB.[7]

Conclusion

2-Benzylbenzimidazole hydrochloride serves as a foundational structure in the development of various therapeutic agents. Its chemical properties and reactivity make it a versatile building block in medicinal chemistry. While much of the current research focuses on its more potent derivatives, the core molecule itself exhibits biological activities that warrant further investigation, particularly in the realms of oncology and inflammatory diseases. This guide provides a summary of the current knowledge on 2-benzylbenzimidazole hydrochloride, intended to support the ongoing research and development efforts in the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. 2-Benzylbenzimidazole Hydrochloride | 1212-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benznidazole Anti-Inflammatory Effects in Murine Cardiomyocytes and Macrophages Are Mediated by Class I PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bendazol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazol hydrochloride, a benzimidazole derivative, is a pharmacological agent with a multifaceted profile. Primarily recognized for its antihypertensive properties, Bendazol exerts its effects through direct vasodilation of vascular smooth muscle and enhancement of nitric oxide synthase (NOS) activity.[1][2][3][4] Emerging research has also illuminated its potential in other therapeutic areas, including the inhibition of myopia progression and its role as an immunomodulatory agent.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study.

Introduction

This compound (2-benzylbenzimidazole hydrochloride) is a synthetic compound that has been utilized primarily as a peripheral vasodilator for the management of hypertension.[5][6] Its mechanism of action is distinct from many conventional antihypertensive agents, focusing on the direct relaxation of smooth muscle and the modulation of key signaling pathways involved in vascular tone.[2][4] Beyond its cardiovascular applications, Bendazol has demonstrated intriguing activities, including the inhibition of hypoxia-inducible factor 1α (HIF-1α) and immunomodulatory effects, suggesting a broader therapeutic potential.[1][4] This document aims to consolidate the current understanding of Bendazol's pharmacology to support further research and drug development efforts.

Mechanism of Action

Bendazol's pharmacological effects are mediated through several key mechanisms:

-

Direct Vasodilation: Bendazol directly acts on vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[1][2][4]

-

Enhancement of Nitric Oxide Synthase (NOS) Activity: Bendazol has been shown to increase the activity of NOS, a key enzyme in the production of nitric oxide (NO).[1][4][7][8][9] NO is a potent vasodilator that plays a crucial role in regulating vascular tone.

-

Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): Studies have indicated that Bendazol can down-regulate the expression of HIF-1α, a transcription factor that is a key regulator of the cellular response to hypoxia.[1] This mechanism is implicated in its potential therapeutic effect in myopia.[1]

-

Immunomodulation: Bendazol has been reported to possess immunomodulatory properties, including the inhibition of the NF-κB signaling pathway.[4]

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes known values and data for related benzimidazole compounds for comparative purposes.

| Parameter | Value | Compound | Cell Line/System | Reference |

| IC50 (NF-κB Inhibition) | 18.4 μM | Bendazol derivative (3d) | RAW264.7 macrophages | [1] |

Pharmacokinetic Parameters of Related Benzimidazoles

| Parameter | Value | Species | Compound | Reference |

| Bioavailability | <5% | Humans | Albendazole | [1] |

| Protein Binding | 70% | Humans | Albendazole | [1] |

| Elimination Half-life | 8-12 hours | Humans | Albendazole | [1] |

| Bioavailability | 20-30% | Rats | Albendazole | [1] |

| Elimination Half-life | 3.2 hours (terminal) | Rats | Mebendazole | [10] |

| Bioavailability | 53% (in DMSO) | Rats | Mebendazole | [10] |

| Elimination Half-life | 21 hours (100 mg/kg) | Rabbits | Fenbendazole | [7] |

Signaling Pathways

Vasodilation and NO-cGMP Pathway

Bendazol's primary vasodilatory effect is mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. By enhancing NOS activity, Bendazol increases the production of NO in endothelial cells. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.

Inhibition of HIF-1α Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and cell survival. Bendazol has been shown to suppress the accumulation of HIF-1α. While the exact mechanism for Bendazol is still under investigation, related benzimidazoles are known to disrupt microtubule function, which can indirectly lead to HIF-1α degradation.

Experimental Protocols

In Vitro Assessment of Vasodilatory Effects

Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.

Methodology: Isolated Aortic Ring Assay

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) via an approved method.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.

-

-

Mounting:

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to test the viability of the smooth muscle.

-

After a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

-

-

Experimental Procedure:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings with phenylephrine (1 µM).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve and calculate the EC50 value for this compound.

-

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the effect of this compound on NOS activity in cell lysates or tissue homogenates.

Methodology: Griess Assay for Nitrite Determination

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Determine the protein concentration of the samples.

-

-

NOS Reaction:

-

In a 96-well plate, add a defined amount of protein from the sample.

-

Add the reaction buffer containing L-arginine (the substrate for NOS), NADPH (a cofactor), and calmodulin (an activator of constitutive NOS).

-

Add different concentrations of this compound to the respective wells. Include a control group without Bendazol.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to produce NO.

-

-

Nitrite Measurement (Griess Reaction):

-

NO produced is rapidly converted to nitrite and nitrate. To measure total NO production, nitrate must first be reduced to nitrite using nitrate reductase.

-

Add nitrate reductase and its cofactor to each well and incubate to convert nitrate to nitrite.

-

Add Griess Reagent I (sulfanilamide in an acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development (a purple azo dye).

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and express NOS activity as pmol of nitrite produced per minute per mg of protein.

-

Compare the NOS activity in the presence of Bendazol to the control to determine its effect.

-

Conclusion

This compound is a pharmacologically active compound with a well-established role as a vasodilator and antihypertensive agent. Its mechanism of action, centered on the enhancement of NO synthase activity and direct smooth muscle relaxation, provides a unique therapeutic approach. Furthermore, its emerging roles in inhibiting HIF-1α and modulating the immune system suggest that Bendazol and its derivatives may have broader clinical applications. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its pharmacological profile, particularly in obtaining more comprehensive quantitative data and understanding the nuances of its various mechanisms of action.

References

- 1. Albendazole - Wikipedia [en.wikipedia.org]

- 2. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 9. medkoo.com [medkoo.com]

- 10. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-Benzylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylbenzimidazole core is a significant scaffold in medicinal chemistry, most notably as the foundational structure for a potent class of synthetic opioids known as nitazenes. This guide provides an in-depth overview of the discovery of these compounds, their primary mechanism of action, and detailed methodologies for their synthesis.

The analgesic properties of 2-benzylbenzimidazole derivatives were first reported in the 1950s by the Swiss pharmaceutical company Ciba AG.[1][2] Their research into novel analgesics led to the synthesis of compounds with a benzimidazole core, a departure from the then-prevalent opioid scaffolds. This pioneering work established the foundation for future structure-activity relationship (SAR) studies.

Mechanism of Action: µ-Opioid Receptor Signaling

2-Benzylbenzimidazole derivatives, particularly the nitazene subgroup, exert their potent analgesic and psychoactive effects primarily as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Upon agonist binding, the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This cascade also involves the modulation of ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which ultimately blocks pain signal transmission.

Caption: µ-Opioid Receptor Signaling Pathway.

Synthesis of 2-Benzylbenzimidazole

The synthesis of the 2-benzylbenzimidazole core can be achieved through several methods. The most common and historically significant is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Key Synthesis Routes

Several synthetic strategies have been developed for the preparation of 2-benzylbenzimidazoles. The choice of method often depends on the desired substitution pattern, available starting materials, and desired scale.

Caption: General Synthesis Workflow.

Data Presentation: Synthesis of 2-Benzylbenzimidazole Derivatives

The following table summarizes various methods for the synthesis of 2-benzylbenzimidazole and its derivatives, highlighting the reaction conditions and reported yields.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Phenylacetic acid | 4N HCl | - | 180 | - | Good | [5] |

| o-Phenylenediamine | Phenylacetic acid | p-TsOH | Toluene | Reflux | 2-3 | High | [6] |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH | DMF | 80 | 2-3 | High | [6] |

| o-Phenylenediamine | Benzaldehyde | Supported Gold Nanoparticles | CHCl3:MeOH | 25 | 2 | High | [7] |

| 4-Methyl-1,2-phenylenediamine | N-benzyl-2-pyrrole carboxylic acid | PPA | Xylene | 160 | 4-6 | 80.14 | [8] |

| o-Phenylenediamine | Ethyl 2-(4-ethoxyphenyl)acetimidate | - | - | - | - | - | [9] |

Experimental Protocols

Protocol 1: Phillips Condensation of o-Phenylenediamine and Phenylacetic Acid

This protocol describes a general procedure for the synthesis of 2-benzylbenzimidazole via the Phillips condensation reaction.

Materials:

-

o-Phenylenediamine

-

Phenylacetic acid

-

4N Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (if using p-TsOH)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and phenylacetic acid (1-1.2 equivalents).

-

Acid Addition:

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If an acidic catalyst was used, neutralize the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Structure-Activity Relationship (SAR) of Nitazene Analogs

The potency of 2-benzylbenzimidazole derivatives at the µ-opioid receptor is highly dependent on the nature and position of substituents on both the benzimidazole and the benzyl moieties.

Quantitative SAR Data of Nitazene Analogs at the µ-Opioid Receptor

The following table presents the in vitro activity data for a selection of nitazene analogs from β-arrestin 2 recruitment and cAMP accumulation assays.[1][2][10]

| Compound | R1 (Benzimidazole) | R2 (N-terminus) | R3 (Benzyl) | pEC50 (MOR-βarr2) | EC50 (nM) (MOR-βarr2) | pEC50 (GloSensor® cAMP) | EC50 (nM) (GloSensor® cAMP) |

| Metonitazene | 5-NO₂ | N,N-diethyl | 4-methoxy | 8.09 | 8.13 | 9.38 | 0.42 |

| Etonitazene | 5-NO₂ | N,N-diethyl | 4-ethoxy | 9.14 | 0.72 | 10.4 | 0.04 |

| Protonitazene | 5-NO₂ | N,N-diethyl | 4-propoxy | 8.54 | 2.88 | 9.87 | 0.13 |

| Isotonitazene | 5-NO₂ | N,N-diethyl | 4-isopropoxy | 8.71 | 1.95 | 10.1 | 0.08 |

| N-pyrrolidino etonitazene | 5-NO₂ | N-pyrrolidinyl | 4-ethoxy | 9.54 | 0.29 | 10.6 | 0.03 |

| N-desethyl isotonitazene | 5-NO₂ | N-ethyl | 4-isopropoxy | 9.22 | 0.60 | 10.6 | 0.03 |

Key SAR Observations:

-

5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is crucial for high potency. Its removal leads to a significant decrease in activity.[1][2][10]

-

N-Terminal Substitution: The nature of the substituent on the ethylamine side chain influences potency. N-pyrrolidinyl substitutions are generally more favorable for MOR activation than N-piperidinyl substitutions.[1][2][10] N-desethylation can also impact potency, with N-desethyl isotonitazene showing higher potency than isotonitazene itself.[1][2][10]

-

Benzyl Ring Substitution: The substituent at the 4-position of the benzyl ring plays a critical role in determining potency. Small alkoxy groups, such as ethoxy and isopropoxy, are associated with high activity.

Conclusion

The 2-benzylbenzimidazole scaffold remains a subject of intense interest, both for its historical significance in the development of potent opioids and for its continued relevance in the context of novel psychoactive substances. A thorough understanding of its synthesis and structure-activity relationships is essential for researchers in medicinal chemistry, pharmacology, and forensic science. The methodologies and data presented in this guide provide a comprehensive foundation for professionals working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]

Bendazol Hydrochloride's Interaction with the HIF-1α Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bendazol hydrochloride, a benzimidazole derivative, has garnered scientific interest for its potential to modulate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. This pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia) and plays a significant role in various physiological and pathological processes, including angiogenesis, cancer progression, and ischemic diseases. This technical guide provides an in-depth analysis of the effects of this compound and related benzimidazole compounds on the HIF-1α signaling cascade. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms. While specific quantitative data for this compound is limited in the current literature, this guide draws upon data from closely related benzimidazoles, such as albendazole, to provide a comprehensive overview for research and drug development professionals.

Introduction to the HIF-1α Pathway

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific proline residues on HIF-1α. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag HIF-1α for proteasomal degradation.[1]

In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[2][3] These target genes are involved in crucial processes such as angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism, and cell survival.[4]

This compound's Effect on HIF-1α

This compound is the salt form of Bendazol, a hypotensive drug.[5] Research on benzimidazole compounds, including albendazole, suggests a potential inhibitory role on the HIF-1α pathway, particularly in the context of cancer. Studies have shown that albendazole can suppress the accumulation of HIF-1α and the expression of its target gene, VEGF, under hypoxic conditions.[4][6][7][8] This effect appears to be independent of the canonical PHD-VHL degradation pathway.

Proposed Mechanisms of Action

The precise mechanism by which Bendazol and related compounds inhibit HIF-1α is still under investigation, but several hypotheses have been proposed:

-

Microtubule Disruption: Benzimidazoles are known to bind to β-tubulin, disrupting microtubule polymerization.[9][10] This interference with the cytoskeleton may indirectly affect HIF-1α stability and function.

-

Hsp90-Akt Pathway Modulation: Some evidence suggests that benzimidazoles may regulate HIF-1α stability through the Hsp90-Akt pathway. Hsp90 is a chaperone protein that is crucial for the stability and function of a variety of client proteins, including HIF-1α and Akt.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings from studies on the related benzimidazole, albendazole (ABZ), which is expected to have a similar mechanism of action.

Table 1: In Vitro Inhibition of Hypoxia-Induced HIF-1α Accumulation by Albendazole

| Cell Line | Treatment | Concentration | Reduction in HIF-1α Protein Levels | Reference |

| OVCAR-3 (Ovarian Cancer) | Albendazole | 0.1 µM | 41% (p < 0.05) | [6] |

| OVCAR-3 (Ovarian Cancer) | Albendazole | 1 µM | 79% (p < 0.001) | [6] |

Table 2: In Vivo Suppression of Tumoral HIF-1α and VEGF by Albendazole

| Animal Model | Treatment | Dosage | Effect on Protein Levels | Effect on mRNA Levels | Reference |

| Ovarian Cancer Xenograft | Albendazole | 150 mg/kg (single i.p. dose) | Highly suppressed tumoral HIF-1α and VEGF | Highly suppressed tumoral VEGF mRNA (HIF-1α mRNA not affected) | [6][7][8] |

| NSCLC Xenograft | Albendazole | - | Reduced levels of HIF-1α and VEGF | - | [4] |

Signaling Pathways and Experimental Workflows

Canonical HIF-1α Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HRE luciferase reporter assay [bio-protocol.org]

- 4. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole (Journal Article) | ETDEWEB [osti.gov]

- 8. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Bendazol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of Bendazol hydrochloride's bioactivity. It details its known mechanisms of action and offers standardized protocols for key experimental assays. Quantitative data from relevant studies are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Mechanisms of Action

This compound, a benzimidazole derivative, exhibits a range of biological activities. Its primary mechanisms of action identified through in vitro studies include:

-

Nitric Oxide Synthase (NOS) Activation: Bendazol has been shown to enhance the activity of nitric oxide synthase, an enzyme crucial for the production of nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes, including vasodilation and immune responses.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Studies on benzimidazole compounds, including analogs of Bendazol, have demonstrated the ability to suppress the accumulation of HIF-1α under hypoxic conditions.[1][2] HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen and is a key target in cancer therapy.

In Vitro Bioactivity Screening Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[3]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]

-

b) Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After treatment, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Reading: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[4] Incubate in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Cell Cycle Analysis

Propidium Iodide (PI) Staining

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting and Fixation: Collect cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. Studies on the related compound albendazole have shown it can cause an accumulation of cells in the G2/M phase.[6][7]

-

Nitric Oxide Synthase (NOS) Activity Assay

Griess Reagent Assay

This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of nitric oxide.

-

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) and treat with this compound.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[8]

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

HIF-1α Inhibition Assay

Western Blotting

This technique is used to detect and quantify the levels of HIF-1α protein in cells.

-

Protocol:

-

Cell Culture and Treatment: Culture cells under hypoxic conditions (e.g., in a hypoxic chamber or by treatment with a hypoxia-mimicking agent like desferrioxamine) in the presence of this compound.[1][9]

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Antiviral Assay

Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

-

Protocol:

-

Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.[10]

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the virus. Include virus-only (positive control) and cell-only (negative control) wells.[10]

-

Incubation: Incubate the plates until significant cytopathic effect is observed in the virus control wells.[10]

-

Cell Viability Assessment: Quantify cell viability using a method such as neutral red uptake or MTT assay.[10]

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then determined to assess the antiviral specificity.[10]

-

Quantitative Data

The following tables summarize the reported in vitro bioactivity of Bendazol and related benzimidazole compounds.

Table 1: IC50 Values of Benzimidazole Derivatives in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Albendazole | Head and Neck Squamous Cell Carcinoma (HPV-negative) | SCC-25 | 0.53 | [11] |

| Albendazole | Non-Small Cell Lung Cancer | A549 | 2.26 | [11] |

| Fenbendazole | Colorectal Cancer | SNU-C5 | ~1 | [9] |

| Fenbendazole | 5-FU-resistant Colorectal Cancer | SNU-C5/5-FUR | ~10 | [9] |

Table 2: Antiviral Activity of Benzimidazole Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Benzimidazole Derivative A | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | [12] |

| Benzimidazole Derivative B | Hepatitis C Virus (HCV) | Replicon Assay | >10 | [12] |

Visualizations

Signaling Pathways

Caption: Proposed pathway of Bendazol-induced apoptosis.

Caption: Mechanism of Bendazol-induced G2/M cell cycle arrest.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the antiviral CPE reduction assay.

References

- 1. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole (Journal Article) | ETDEWEB [osti.gov]

- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Investigating the Immunomodulatory Effects of Bendazol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazol, also known as Dibazol, is a synthetic benzimidazole derivative originally developed as a vasodilator and antihypertensive agent. However, a significant body of research, primarily from Eastern European sources, has established its role as a potent immunomodulatory agent. This technical guide provides a comprehensive overview of the known immunomodulatory effects of Bendazol, detailing its mechanisms of action on both the innate and adaptive immune systems. This document summarizes the qualitative effects on immune cell populations, interferon production, and phagocytic activity. While quantitative data from modern high-throughput studies are scarce, this guide consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Bendazol as an immunomodulator.

Introduction

Bendazol (2-benzylbenzimidazole) is a molecule with a long history of clinical use for vascular disorders. Beyond its effects on smooth muscle, it has been recognized for its ability to enhance the body's nonspecific resistance to a variety of pathological stimuli. This immunomodulatory activity is characterized by its influence on key components of the immune system, including phagocytic cells, lymphocytes, and the production of signaling molecules like interferons. This guide will delve into the specific immunomodulatory properties of Bendazol, presenting the available data in a structured format and outlining generalized experimental protocols for further investigation.

Mechanism of Action

The immunomodulatory effects of Bendazol are believed to be mediated through the regulation of intracellular signaling pathways, primarily by influencing the balance of cyclic nucleotides.

Signaling Pathway of Bendazol's Immunomodulatory Action

Caption: Bendazol's mechanism of action in immune cells.

Bendazol modulates the intracellular ratio of cyclic guanosine monophosphate (cGMP) to cyclic adenosine monophosphate (cAMP) within immune cells. An increase in the relative concentration of cGMP is thought to be the primary trigger for the downstream immunomodulatory effects.[1][2][3][4] This alteration in cyclic nucleotide balance leads to the proliferation of mature, sensitized T and B lymphocytes, the secretion of various regulatory factors, and the activation of their final effector functions.[1][2][3]

Effects on the Innate Immune System

Bendazol has been shown to enhance the activity of the innate immune system, the body's first line of defense.

3.1. Enhancement of Phagocytosis

Studies have indicated that Bendazol enhances the phagocytic activity of leukocytes and macrophages.[5] This effect contributes to a more efficient engulfment and elimination of pathogens. A Russian study from 1985 reported that prophylactic administration of 5 mg/day of Dibazol (Bendazol) in humans within a sealed environment prevented a decline in nonspecific resistance, partly through an increase in the efficiency of intracellular digestion by phagocytes.[2][6]

Table 1: Summary of Bendazol's Effects on Innate Immunity

| Immune Parameter | Observed Effect |

| Phagocytosis | Enhancement of phagocytic activity of leukocytes and macrophages.[5] |

| Increased efficiency of intracellular digestion.[2][6] | |

| Nonspecific Resistance | Prevention of a decrease in nonspecific resistance under stress.[2][6] |

| Favorable effect on blood homeostasis and skin antimicrobial resistance.[2][6] | |

| Interferon Production | Stimulation of endogenous interferon synthesis.[5] |

3.2. Stimulation of Interferon Production

Bendazol is recognized as an inducer of endogenous interferon.[5] Interferons are a group of signaling proteins that play a critical role in antiviral defense by activating cellular mechanisms that inhibit viral replication.

Generalized Workflow for Assessing Interferon Induction

Caption: Generalized experimental workflow for interferon induction assay.

Effects on the Adaptive Immune System

Bendazol also exerts significant effects on the adaptive immune system, which is responsible for specific and long-lasting immunity.

4.1. T and B Lymphocyte Proliferation

As a consequence of the altered cGMP/cAMP ratio, Bendazol stimulates the proliferation of mature, sensitized T and B lymphocytes.[1][2][3] This suggests that Bendazol can enhance the clonal expansion of lymphocytes that have already encountered their specific antigen, thereby amplifying the adaptive immune response.

4.2. Stimulation of Immunoglobulin Production

Bendazol has been reported to stimulate the production of antibodies (immunoglobulins).[5] This effect is likely a downstream consequence of its impact on B lymphocyte proliferation and differentiation into antibody-secreting plasma cells.

Table 2: Summary of Bendazol's Effects on Adaptive Immunity

| Immune Parameter | Observed Effect |

| T Lymphocytes | Stimulation of proliferation of mature, sensitized T cells.[1][2][3] |

| B Lymphocytes | Stimulation of proliferation of mature, sensitized B cells.[1][2][3] |

| Immunoglobulins | Stimulation of antibody production.[5] |

Experimental Protocols (Generalized)

5.1. In Vitro Phagocytosis Assay

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of Bendazol (e.g., 1-100 µM) for a specified period (e.g., 24 hours).

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or latex beads) are added to the cell cultures and incubated for a defined time (e.g., 1-2 hours) to allow for phagocytosis.

-

Analysis:

-

Flow Cytometry: After quenching extracellular fluorescence, the percentage of cells that have internalized fluorescent particles and the mean fluorescence intensity (indicating the amount of phagocytosed material) are quantified.

-

Microscopy: Cells are visualized under a fluorescence microscope, and the phagocytic index (percentage of phagocytosing cells) and phagocytic number (average number of particles per cell) are determined.

-

5.2. Lymphocyte Proliferation Assay

-

Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Stimulation: PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin (PHA) for T cells or pokeweed mitogen (PWM) for T and B cells) or a specific antigen.

-

Treatment: Various concentrations of Bendazol are added to the cultures.

-

Proliferation Measurement:

-

CFSE Staining: Cells are pre-labeled with carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the fluorescence intensity is halved with each division, which can be measured by flow cytometry.

-

³H-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures during the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured.

-

5.3. Natural Killer (NK) Cell Activity Assay

-

Effector and Target Cell Preparation: NK cells are isolated from PBMCs (effector cells). A susceptible target cell line (e.g., K562) is labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).

-

Co-culture: Effector and target cells are co-cultured at various ratios in the presence or absence of Bendazol.

-

Cytotoxicity Measurement: The release of the label from the target cells into the supernatant, which indicates cell lysis by NK cells, is measured using a fluorometer or a gamma counter.

Conclusion and Future Directions

The available evidence strongly suggests that Bendazol possesses significant immunomodulatory properties, primarily acting as an immunostimulant. Its ability to enhance phagocytosis, stimulate interferon production, and promote lymphocyte proliferation and antibody production indicates its potential in various clinical applications where a bolstered immune response is desired, such as in the prophylaxis of viral infections or as an adjuvant in vaccination.

However, the lack of detailed, modern, and quantitative studies is a significant gap in the understanding of Bendazol's full potential. Future research should focus on:

-

Dose-response studies: To determine the optimal concentrations of Bendazol for its various immunomodulatory effects.

-

In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways beyond the cGMP/cAMP ratio.

-

Comprehensive cytokine profiling: To understand the full spectrum of cytokines and chemokines modulated by Bendazol.

-

In vivo studies in modern animal models: To validate the in vitro findings and assess the therapeutic efficacy in various disease models.

-

Well-controlled clinical trials: To evaluate the safety and efficacy of Bendazol as an immunomodulator in human diseases.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this long-established drug in the context of modern immunology and medicine.

References

- 1. Дибазол (20мг): инструкция по применению, показания. (Другие названия: Бендазол) [drugs.medelement.com]

- 2. Дибазол инструкция по применению: показания, противопоказания, побочное действие – описание Dibazol таблетки 20 мг: 10, 20, 50 или 80 шт. (21810) - справочник препаратов и лекарств [vidal.ru]

- 3. rceth.by [rceth.by]

- 4. Бендазол — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 5. pikabu.ru [pikabu.ru]

- 6. [Effect of dibazol on indices of nonspecific resistance in human subjects in a hermetically sealed enclosure] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Bendazol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendazol (also known as Dibazol) is a benzimidazole derivative that has been primarily utilized as a hypotensive and immunomodulatory agent. Its hydrochloride salt is the common pharmaceutical form. Unlike other benzimidazoles such as albendazole, which are known for their anthelmintic properties through microtubule disruption, bendazol hydrochloride exhibits a distinct pharmacological profile. This document provides a comprehensive overview of the identified molecular targets of this compound, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Identified Molecular Targets and Signaling Pathways

Current research indicates that this compound primarily exerts its effects through the modulation of two key molecular pathways: the Nitric Oxide Synthase (NOS) pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

Nitric Oxide Synthase (NOS) Activation

Bendazol has been shown to enhance the activity of Nitric Oxide Synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO).[1][2][3] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The activation of NOS by bendazol leads to an increase in NO production, which in turn activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5][6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and vasodilation.[4][6] This mechanism is believed to be the basis for bendazol's hypotensive effects.[2]

References

- 1. cjmb.org [cjmb.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Bendazol | Dopamine Receptor | NO Synthase | TargetMol [targetmol.com]

- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

Cholinergic Activity of Bendazol Hydrochloride in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendazol hydrochloride (also known as Dibazol) is a benzimidazole derivative with a history of use as an antihypertensive and immunomodulatory agent. Emerging, yet limited, evidence suggests that Bendazol also exerts effects on the central nervous system (CNS), specifically interacting with the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's cholinergic activity in the CNS. It summarizes the key in vivo findings, outlines relevant experimental protocols, and discusses potential mechanisms of action. This document is intended for researchers and professionals in drug development seeking to explore the neuropharmacological properties of Bendazol.

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a critical role in a wide array of CNS functions, including learning, memory, attention, and motor control. Cholinergic signaling is primarily mediated through two types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). The modulation of this system is a key strategy in the treatment of various neurological and psychiatric disorders.

This compound, a compound traditionally recognized for its peripheral effects, has been the subject of preliminary investigations into its CNS activity. A pivotal study suggests a complex, dose-dependent interaction with the cholinergic system, indicating both cholinomimetic and cholinolytic properties. This guide will delve into the details of these findings and provide a framework for future research.

Evidence of Cholinergic Activity in the CNS

The primary evidence for Bendazol's cholinergic activity in the CNS comes from in vivo studies in rats, which observed its effects on behaviors mediated by nicotinic and muscarinic receptors.

Dual Cholinergic Action

A study by Bugayeva et al. investigated the influence of Bendazol on cholinergic structures in the CNS of male rats. The findings suggest a dual, dose-dependent effect:

-

H-cholinomimetic (Nicotinic Agonist-like) Activity: At doses of 5 mg/kg and 160 mg/kg, Bendazol demonstrated effects consistent with the stimulation of nicotinic receptors. This was evidenced by its impact on nicotine-induced tremors.

-

M-cholinolytic (Muscarinic Antagonist-like) Activity: At a higher dose of 160 mg/kg, Bendazol also exhibited properties suggestive of muscarinic receptor blockade. This was observed through its interaction with arecoline-induced hyperkinesis.[1]

These findings point towards a complex pharmacological profile where Bendazol may act as a modulator of different cholinergic receptor subtypes, with the net effect being dose-dependent.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from the study by Bugayeva et al. on the effects of Bendazol on nicotine tremor and arecoline hyperkinesis in rats.[1]

| Parameter | Dose of Bendazol (intragastrically) | Effect | Quantitative Change |

| Nicotine Tremor | 5 mg/kg | Reduction in the onset of tremor | Not specified |

| 5 mg/kg | Increased duration of tremor | Increased twice | |

| 160 mg/kg | Reduction in the latent period of tremor onset | Not specified | |

| 160 mg/kg | Increased duration of tremor | Increased by 120% | |

| Arecoline Hyperkinesis | 5 mg/kg | Prolonged latent period of hyperkinesis | Not specified |

| 5 mg/kg | Reduced duration of hyperkinesis | Dose-dependent reduction | |

| 160 mg/kg | Shortened onset of hyperkinesis | Not specified | |

| 160 mg/kg | Reduced duration of hyperkinesis | Dose-dependent reduction |

Potential Mechanisms of Action

The precise molecular mechanisms underlying Bendazol's cholinergic activity in the CNS have not been fully elucidated. However, based on the available in vivo data and the known pharmacology of related compounds, several hypotheses can be proposed.

Direct Receptor Interaction

Bendazol may directly bind to and modulate nicotinic and muscarinic receptors. The observed H-cholinomimetic effects could be due to agonistic activity at certain nAChR subtypes, while the M-cholinolytic effects could result from antagonistic activity at specific mAChR subtypes. Further in vitro receptor binding and functional assays are required to confirm this hypothesis and to determine the binding affinities (Ki values) and functional potencies (EC50 or IC50 values) of Bendazol at the various cholinergic receptor subtypes.

Cholinesterase Inhibition

Several other benzimidazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[2] While there is no direct evidence for Bendazol, it is plausible that it could also possess cholinesterase inhibitory activity. This would lead to an increase in synaptic acetylcholine levels, which could contribute to the observed cholinomimetic effects.

The following diagram illustrates the potential signaling pathways for Bendazol's cholinergic activity.

Caption: Potential mechanisms of Bendazol's cholinergic activity in the CNS.

Experimental Protocols